

Unveiling the Molecular Intricacies of Regaloside B: A Comparative Analysis

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Compound of Interest		
Compound Name:	Regaloside B	
Cat. No.:	B1588128	Get Quote

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[City, State] – [Date] – A comprehensive analysis of **Regaloside B**, a phenylpropanoid compound isolated from Lilium longiflorum, confirms its multifaceted molecular mechanism, positioning it as a noteworthy candidate for further investigation in drug development. This guide provides an objective comparison of **Regaloside B**'s performance against other alternatives, supported by available experimental data, to aid researchers, scientists, and drug development professionals in their exploratory efforts.

Core Anti-Inflammatory and Novel Immunomodulatory Activities

Regaloside B exerts its biological effects through several key signaling pathways. Primarily, it demonstrates significant anti-inflammatory properties by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory cascade.[1][2] Furthermore, it has been shown to downregulate the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) and interfere with the NF-κB signaling pathway by reducing the phosphorylation of the p65 subunit. More recently, **Regaloside B** has been identified as a potential inhibitor of the Zα domain of Adenosine Deaminase Acting on RNA 1 (ADAR1), a protein implicated in immune responses and various diseases.

Comparative Performance Analysis



To provide a clear perspective on the efficacy of **Regaloside B**, this guide presents a comparative summary of its activity against other relevant compounds.

Table 1: Inhibition of Key Inflammatory Mediators by

Regaloside B and Related Phenylpropanoids

Compound	% Inhibition of iNOS Expression (at 50 µg/mL)	% Inhibition of COX-2 Expression (at 50 µg/mL)	% Reduction of p-p65/p65 Ratio (at 50 µg/mL)	% Reduction of VCAM-1 Expression (at 50 µg/mL)
Regaloside B	26.2 ± 0.63	98.9 ± 4.99	43.2 ± 1.60	33.8 ± 1.74
1-O-trans- caffeoyl-β-d- glucopyranoside	4.1 ± 0.01	67.8 ± 4.86	43.8 ± 1.67	42.1 ± 2.31
Regaloside A	70.3 ± 4.07	131.6 ± 8.19	40.7 ± 1.30	48.6 ± 2.65

Data sourced from a study on phenylpropanoids from Lilium Asiatic hybrid flowers.

Table 2: Comparative IC50 Values for COX-2, iNOS, and

IKK Inhibitors

Compound	Target	IC50
Celecoxib	COX-2	40 nM[3], 91 nM[4]
NS-398	COX-2	1.77 μM - 3.8 μM[5][6][7]
L-NIL	iNOS	0.4 - 3.3 μM[8][9][10][11][12]
SC-514	IKKβ (NF-κB pathway)	3 - 12 μM[13][14][15][16]

Note: IC50 values for **Regaloside B** are not currently available in the public domain.

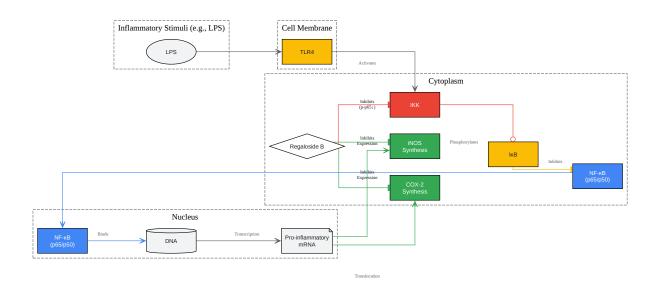
Table 3: Comparative Binding Affinity for the Zα Domain of ADAR1



Compound	Target	Dissociation Constant (KD)
Regaloside B	ADAR1 (Zα domain)	7.523 × 10 ⁻³ M
Lithospermic acid	ADAR1 (Zα domain)	7.56 × 10 ⁻⁵ M

Signaling Pathways and Experimental Workflows

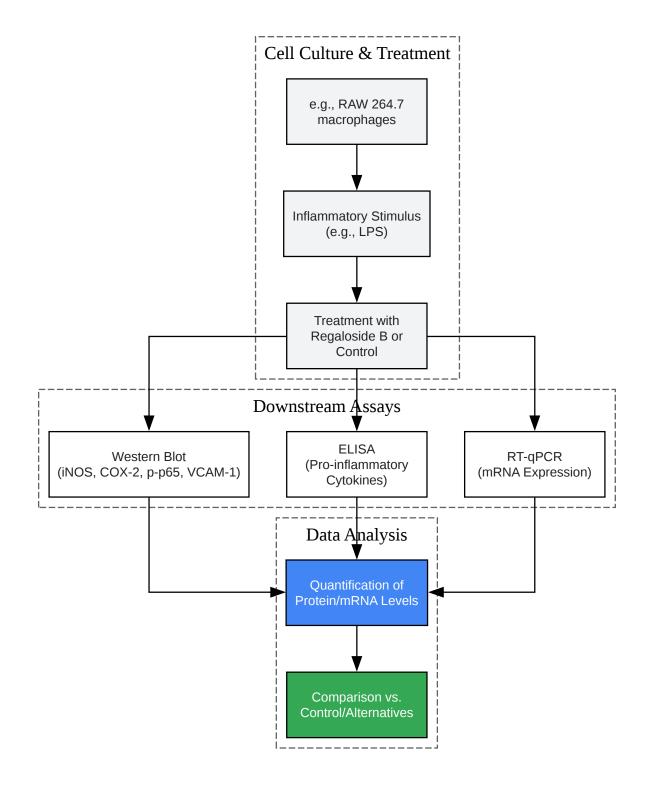
To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated.





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Caption: Regaloside B's anti-inflammatory signaling pathway.



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Caption: General experimental workflow for evaluating Regaloside B.

Detailed Experimental Protocols iNOS and COX-2 Expression Analysis by Western Blot

- Cell Culture and Treatment: Plate RAW 264.7 macrophages at a density of 1x10^6 cells/well
 in a 6-well plate and incubate for 24 hours. Pre-treat cells with various concentrations of
 Regaloside B or vehicle control for 1 hour.
- Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 μ g/mL and incubate for 24 hours.
- Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine protein concentration using a BCA protein assay kit.
- SDS-PAGE and Western Blotting: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk in TBST for 1 hour.
- Antibody Incubation: Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software and normalize to the loading control.

NF-κB p65 Phosphorylation Assay

- Cell Culture and Treatment: Follow the same cell culture and treatment protocol as for iNOS/COX-2 analysis.
- Protein Extraction: After treatment and stimulation, extract total and nuclear protein fractions using appropriate kits.



- Western Blotting: Perform Western blotting as described above, using primary antibodies against phospho-p65 (Ser536) and total p65.
- Analysis: Quantify the band intensities and calculate the ratio of phosphorylated p65 to total p65 to determine the extent of NF-kB activation.

ADAR1 Zα Domain Binding Assay (Surface Plasmon Resonance)

- Immobilization: Immobilize recombinant human ADAR1 Z α domain protein onto a sensor chip.
- Binding Analysis: Inject a series of concentrations of Regaloside B over the sensor surface
 and monitor the change in the response units (RU) over time to measure association and
 dissociation.
- Data Analysis: Fit the sensorgram data to a 1:1 binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Conclusion

Regaloside B demonstrates a compelling profile as a multi-target anti-inflammatory and immunomodulatory agent. Its ability to inhibit iNOS and COX-2 expression, suppress the NF-κB pathway, and potentially modulate ADAR1 activity warrants further in-depth investigation. The comparative data presented in this guide, while highlighting its efficacy, also underscores the need for further studies to determine its precise potency (IC50 values) relative to established drugs. Such research will be pivotal in fully elucidating the therapeutic potential of **Regaloside B**.

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